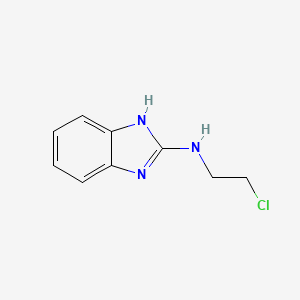

N-(2-chloroethyl)-1H-benzimidazol-2-amine

Description

Significance of the Benzimidazole (B57391) Pharmacophore in Medicinal Chemistry

The benzimidazole nucleus is recognized as a "privileged" scaffold in drug design and discovery. nih.govnih.gov This status is attributed to its versatile binding capabilities and broad spectrum of pharmacological activities. ijpsjournal.comimpactfactor.org The structural similarity of the benzimidazole ring to naturally occurring nucleotides allows it to interact readily with various biopolymers in living systems. researchgate.net Its physicochemical properties, including hydrogen bond donor-acceptor capacity, potential for π-π stacking, and hydrophobic interactions, enable benzimidazole derivatives to bind efficiently with a diverse range of enzymes and protein receptors. nih.govijpsjournal.com

This versatile scaffold has been successfully integrated into molecules designed for numerous therapeutic purposes. The wide-ranging biological activities associated with benzimidazole derivatives include:

Antimicrobial (antibacterial, antifungal) nih.govimpactfactor.org

Antiviral researchgate.netresearchgate.net

Anticancer nih.govresearchgate.netbiotech-asia.org

Anthelmintic (antiparasitic) wikipedia.orgresearchgate.netctppc.org

Anti-inflammatory ijpsjournal.comresearchgate.net

Analgesic ijpsjournal.comresearchgate.net

Antihistaminic researchgate.netresearchgate.net

Antiulcer (proton pump inhibitors) ijpsjournal.comresearchgate.net

Antihypertensive nih.govnih.gov

Antidiabetic nih.govijpsjournal.com

The adaptability of the benzimidazole core, which allows for structural modifications at various positions, has made it a central focus for medicinal chemists aiming to develop novel therapeutic agents. impactfactor.org

Historical Context and Evolution of Benzimidazole-Based Therapeutics

The discovery of the benzimidazole nucleus is linked to early research on vitamin B12. wikipedia.org The first formal investigation into the biological activity of the benzimidazole nucleus was reported in 1944. nih.gov Following these initial discoveries, researchers began to explore its potential, and since the 1950s, numerous benzimidazole-containing compounds have received clinical approval. biotech-asia.org

The earliest and perhaps most well-known therapeutic application of this scaffold was in the development of anthelmintic agents. Drugs like thiabendazole, albendazole, and mebendazole (B1676124) became cornerstone treatments for parasitic worm infections in both human and veterinary medicine. wikipedia.orgbiotech-asia.orgctppc.org These agents function by selectively binding to the tubulin of parasites, thereby inhibiting microtubule formation. wikipedia.org

Over the subsequent decades, the therapeutic scope of benzimidazole derivatives expanded dramatically. This evolution led to the development of several distinct classes of drugs:

Proton Pump Inhibitors (PPIs): Omeprazole, the first of this class, revolutionized the treatment of acid-related stomach conditions. researchgate.netctppc.org Other successful PPIs like lansoprazole (B1674482) also feature the benzimidazole core. impactfactor.org

Antihistamines: Second-generation antihistamines such as bilastine (B1667067) and astemizole (B1665302) were developed, offering relief from allergic reactions. wikipedia.orgctppc.org

Anticancer Agents: The benzimidazole derivative dacarbazine (B1669748) is used in the treatment of melanoma and Hodgkin's lymphoma. biotech-asia.org More recently, some anthelmintic benzimidazoles, like mebendazole, have been repurposed and investigated for their anticancer properties due to their ability to disrupt microtubule dynamics in tumor cells. biotech-asia.org

Antiviral Drugs: Maribavir is an antiviral medication containing a modified benzimidazole ring used to treat post-transplant cytomegalovirus infections. ctppc.org

Antihypertensives: Angiotensin II receptor blockers, including candesartan (B1668252) and telmisartan, incorporate the benzimidazole structure. wikipedia.orgnih.gov

This progression from simple anthelmintics to a wide variety of sophisticated therapeutic agents highlights the enduring importance and versatility of the benzimidazole scaffold in modern medicine. impactfactor.orgsemanticscholar.org

Overview of the N-(2-chloroethyl)-1H-benzimidazol-2-amine Chemical Entity

N-(2-chloroethyl)-1H-benzimidazol-2-amine is a specific derivative of the 2-aminobenzimidazole (B67599) core. The structure features a benzimidazole ring system with an amino group at the second position. This amino group is substituted with a 2-chloroethyl (-CH2CH2Cl) side chain.

The presence of the chloroethyl group is significant, as it is a reactive functional group. This makes the compound a potentially valuable intermediate in chemical synthesis for the creation of more complex molecules. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the attachment of various other functional groups.

Below are the key chemical properties of its hydrochloride salt form.

Scope and Academic Relevance of Research on N-(2-chloroethyl)-1H-benzimidazol-2-amine and its Derivatives

The academic relevance of N-(2-chloroethyl)-1H-benzimidazol-2-amine stems primarily from its utility as a synthetic building block for creating a diverse library of 2-substituted benzimidazole derivatives. researchgate.net The reactive chloroethyl moiety allows for facile chemical modification, making it an attractive starting material for medicinal chemistry research aimed at discovering new therapeutic agents. researchgate.netresearchgate.net

Research into derivatives of 2-aminobenzimidazoles is extensive and spans multiple therapeutic areas. The synthesis of novel compounds by modifying the 2-amino position is a common strategy to explore and optimize biological activity. For example, studies have shown that N-substituted 2-aminobenzimidazole derivatives can exhibit potent antimicrobial, anticancer, and antileishmanial activities. nih.govnih.gov

Antifungal and Antibacterial Research: Researchers have synthesized various derivatives by condensing 2-chloromethyl-1H-benzimidazole (a related precursor) with different amines, leading to compounds with significant antifungal activity. researchgate.netresearchgate.net Similarly, new N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown potent antibacterial activity against resistant strains like MRSA. nih.govrsc.org

Anticancer Research: The development of novel benzimidazole derivatives as anticancer agents is an active area of research. biotech-asia.org The ability to generate a large number of derivatives from a common intermediate like N-(2-chloroethyl)-1H-benzimidazol-2-amine is crucial for structure-activity relationship (SAR) studies, which aim to identify the chemical features that enhance anticancer efficacy. nih.govrsc.org

Antiparasitic Research: A series of N-benzyl-1H-benzimidazol-2-amine derivatives were synthesized and evaluated for their in-vitro activity against various Leishmania species, the parasites responsible for leishmaniasis. nih.gov One derivative, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, showed promising leishmanicidal activity, highlighting the potential of this compound class for treating neglected tropical diseases. mdpi.com

The academic interest in N-(2-chloroethyl)-1H-benzimidazol-2-amine and its analogues is driven by the proven therapeutic potential of the benzimidazole scaffold and the synthetic accessibility it provides for creating novel and potentially more effective drug candidates.

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3/c10-5-6-11-9-12-7-3-1-2-4-8(7)13-9/h1-4H,5-6H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNALGLNPRIOGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378274 | |

| Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84797-54-6 | |

| Record name | N-(2-chloroethyl)-1H-benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Chloroethyl 1h Benzimidazol 2 Amine and Its Derivatives

General Synthetic Routes to Benzimidazole (B57391) Derivatives

The construction of the benzimidazole ring system is a well-established field in organic synthesis, with several classical and modern methods available. These routes typically involve the formation of the imidazole (B134444) ring onto a pre-existing benzene (B151609) derivative, most commonly an o-phenylenediamine (B120857).

Condensation Reactions Involving o-Phenylenediamines

The most prevalent and versatile approach to benzimidazole synthesis involves the condensation of an o-phenylenediamine with a one-carbon electrophile. researchgate.net This strategy allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole ring.

The Phillips-Ladenburg synthesis , a classical method, utilizes the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, or acid chlorides) under acidic conditions and often at elevated temperatures. researchgate.netwikipedia.orgcolab.ws The reaction proceeds through the formation of an N-acyl-o-phenylenediamine intermediate, which then undergoes intramolecular cyclization and dehydration to afford the 2-substituted benzimidazole. wikipedia.org While effective for many aliphatic and aromatic acids, this method can require harsh conditions, which may not be suitable for sensitive substrates. colab.ws

Another fundamental approach is the Weidenhagen synthesis , which employs the condensation of o-phenylenediamines with aldehydes. researchgate.netresearchgate.net This reaction typically requires an oxidizing agent to convert the initially formed dihydrobenzimidazole (imidazoline) intermediate to the aromatic benzimidazole. researchgate.net A variety of oxidants have been employed, and modern modifications often focus on developing milder and more environmentally friendly oxidative systems. semanticscholar.org

| Reaction Name | Reactants | Key Conditions | Product |

| Phillips-Ladenburg Synthesis | o-Phenylenediamine, Carboxylic Acid (or derivative) | Acidic, High Temperature | 2-Substituted Benzimidazole |

| Weidenhagen Synthesis | o-Phenylenediamine, Aldehyde | Oxidizing Agent | 2-Substituted Benzimidazole |

Modern advancements in this area include the use of metal catalysts and microwave-assisted synthesis to improve reaction efficiency, yields, and substrate scope, while often allowing for milder reaction conditions. semanticscholar.orgrsc.org

Ring Closure Strategies

Specific Approaches for Incorporating the N-(2-chloroethyl) Moiety

The introduction of the N-(2-chloroethyl) group onto the 2-aminobenzimidazole (B67599) scaffold presents specific synthetic challenges, primarily concerning the regioselectivity of the reaction. 2-Aminobenzimidazole possesses three potential nucleophilic sites: the two nitrogen atoms of the imidazole ring (N-1 and N-3) and the exocyclic amino group at the 2-position.

N-Alkylation Reactions

Direct N-alkylation of 2-aminobenzimidazole with a suitable 2-chloroethylating agent, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane, is a conceivable route. However, controlling the site of alkylation is a significant hurdle. The reaction can potentially lead to a mixture of products, including N-1 alkylated, N-3 alkylated (which are tautomers), and N-2 alkylated derivatives, as well as di- and poly-alkylated products. researchgate.netreddit.com The regioselectivity of such reactions is influenced by several factors, including the nature of the alkylating agent, the solvent, the base used, and the presence of substituents on the benzimidazole ring. beilstein-journals.orgnih.gov Generally, alkylation of the imidazole ring nitrogen is a common outcome in many N-heterocyclic systems. reddit.com Achieving selective alkylation on the exocyclic amino group often requires specific reaction conditions or the use of protecting groups.

Reactions with Chloroethylamine Derivatives

A more direct approach to introduce the N-(2-chloroethyl)amino moiety would be the reaction of a suitable benzimidazole precursor with a 2-chloroethylamine (B1212225) derivative. For instance, the reaction of 2-chlorobenzimidazole (B1347102) with 2-chloroethylamine could potentially lead to the desired product through nucleophilic aromatic substitution. However, the reactivity of the 2-chloro group in benzimidazoles can be variable, and forcing conditions may be required.

Alternatively, the reaction of 2-aminobenzimidazole with a reagent that can introduce the 2-chloroethyl group onto the amino function is another possibility. This could involve a two-step process, such as initial hydroxyethylation followed by chlorination.

Derivatization from 2-Chloromethyl-1H-benzimidazole Precursors

A versatile and commonly employed strategy for the synthesis of 2-substituted aminobenzimidazoles involves the use of 2-chloromethyl-1H-benzimidazole as a key intermediate. researchgate.netnih.govscilit.com This precursor can be readily synthesized and subsequently reacted with a variety of nucleophiles, including amines, to introduce a wide range of substituents at the 2-position. researchgate.netnih.govscilit.com

In the context of synthesizing N-(2-chloroethyl)-1H-benzimidazol-2-amine, a plausible synthetic route would involve the reaction of 2-chloromethyl-1H-benzimidazole with an excess of 2-chloroethylamine. This nucleophilic substitution reaction would lead to the formation of the desired product. The use of a base is typically required to neutralize the hydrogen chloride generated during the reaction.

| Precursor | Reagent | Reaction Type | Potential Product |

| 2-Chloromethyl-1H-benzimidazole | 2-Chloroethylamine | Nucleophilic Substitution | N-(2-chloroethyl)-N-((1H-benzimidazol-2-yl)methyl)amine |

| 2-Chloromethyl-1H-benzimidazole | Ethanolamine followed by chlorination | Nucleophilic Substitution, Chlorination | N-(2-chloroethyl)-N-((1H-benzimidazol-2-yl)methyl)amine |

It is important to note that the reaction of 2-chloromethyl-1H-benzimidazole with a primary amine like 2-chloroethylamine could potentially lead to the formation of a secondary amine, N-((1H-benzimidazol-2-yl)methyl)-N-(2-chloroethyl)amine, rather than the desired N-(2-chloroethyl)-1H-benzimidazol-2-amine where the chloroethyl group is directly attached to the 2-amino nitrogen of the benzimidazole ring. To achieve the latter, a multi-step synthesis starting from different precursors might be necessary.

Synthesis of Related Benzimidazole-Chloroethyl Compounds

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamines with carboxylic acids, aldehydes, or other carbonyl-containing compounds. nih.govorientjchem.orgorganic-chemistry.orgorientjchem.org Modifications of this core reaction allow for the introduction of various substituents, including those with chloroethyl and aminoethyl moieties.

A common route for synthesizing 2-(2-aminoethyl)-1H-benzimidazole derivatives involves the reaction of a substituted o-phenylenediamine with an appropriate α-amino acid, such as β-alanine. researchgate.netgoogle.com The reaction is typically catalyzed by an acid. For instance, a mixture of phosphoric acid and polyphosphoric acid can serve as both the catalyst and the reaction solvent. google.com

The general process involves heating the o-phenylenediamine and the amino acid in the presence of the acid catalyst. google.com The carboxyl group of the amino acid first reacts with one of the amino groups of the o-phenylenediamine to form an amide intermediate. Subsequently, the second amino group of the o-phenylenediamine reacts with the amide's carbonyl group, leading to cyclization and the formation of the imidazole ring. google.com The reaction progress is often monitored using thin-layer chromatography (TLC). researchgate.netgoogle.com To prevent oxidation of intermediates, the reaction may be carried out under an inert atmosphere, such as nitrogen. google.com

A novel series of 2-(2-aminoethyl)-1H-benzimidazole compounds has been synthesized and subsequently characterized by spectral analysis. researchgate.net

Table 1: Synthesis Details for 2-(2-aminoethyl)-1H-Benzimidazole Derivatives

| Reactants | Catalyst/Solvent | Key Steps | Reaction Monitoring | References |

|---|---|---|---|---|

| o-phenylenediamine and β-alanine | 4N HCl | Condensation and cyclization via reflux. | TLC | researchgate.net |

| Substituted o-phenylenediamine and α-amino acid | Phosphoric acid/Polyphosphoric acid | Amide formation followed by intramolecular cyclization at 130-200°C. | TLC | google.com |

The synthesis of benzimidazoles containing a bis(2-chloroethyl)amino group is a specialized process. While direct methods for this specific substitution are not broadly detailed in general literature, the synthesis of related bis-benzimidazole compounds provides insight into creating complex benzimidazole structures. Bis-benzimidazoles are molecules containing two benzimidazole units, which can be linked in various ways.

A general method for synthesizing bis-benzimidazoles involves refluxing an o-phenylenediamine with a dicarboxylic acid or its derivative in a strong acid, such as 4 M HCl. mdpi.com For example, thiodiacetic acid can be reacted with o-phenylenediamine to form a bis-benzimidazole linked by a thioether group. mdpi.com The initial reaction yields a precipitate which is then treated with a base, like ammonia (B1221849) solution, to obtain the final product. mdpi.com Microwave-assisted synthesis has also been employed to accelerate the formation of bis-benzimidazoles, significantly reducing reaction times. nycu.edu.tw

Table 2: General Synthesis of Bis-Benzimidazole Compounds

| Reactants | Reaction Conditions | Linker Group (Example) | Key Features | References |

|---|---|---|---|---|

| o-phenylenediamine and a dicarboxylic acid (e.g., Thiodiacetic acid) | Reflux in 4 M HCl | Thioether (-S-) | Acid-catalyzed condensation and cyclization. | mdpi.com |

| PEG-bound anilines and 4-fluoro-3-nitrobenzoic acid | Microwave irradiation | Direct C-C bond | Multi-step liquid phase synthesis on a polymer support. | nycu.edu.tw |

Analytical Characterization Techniques for Synthesized Compounds

The structural confirmation and purity assessment of synthesized benzimidazole derivatives, including N-(2-chloroethyl)-1H-benzimidazol-2-amine, are established using a combination of spectroscopic and chromatographic methods. nih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups in the molecule. For benzimidazole derivatives, characteristic absorption bands confirm the presence of N-H bonds (typically in the 3100-3500 cm⁻¹ region), C=N bonds of the imidazole ring (around 1625 cm⁻¹), and aromatic C-H and C=C bonds. nih.govresearchgate.net The presence of specific substituents can also be confirmed, such as C-Cl bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

¹H NMR: This spectrum gives information on the number of different types of protons, their chemical environment, and their proximity to other protons. Signals corresponding to the aromatic protons on the benzene ring, the protons of the ethyl group, and the N-H proton of the imidazole ring are typically observed and analyzed. nih.govresearchgate.net

¹³C NMR: This provides information about the carbon skeleton of the molecule.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and to get information about its structure from fragmentation patterns. nih.govnih.gov Techniques like Electrospray Ionization (ESI) are common. researchgate.net The molecular ion peak [M+H]⁺ confirms the molecular formula. The fragmentation pattern can reveal the loss of specific groups, such as the chloroethyl side chain, which helps in confirming the structure. scispace.comnih.gov

Thin Layer Chromatography (TLC): TLC is a crucial technique used to monitor the progress of a chemical reaction and to assess the purity of the final product. nih.govresearchgate.net The compound's retention factor (Rf) value is determined using a specific solvent system (mobile phase). researchgate.net

Melting Point (m.p.) Determination: The melting point is a physical property used to identify a compound and assess its purity. A sharp melting point range typically indicates a pure compound. nih.gov

Elemental Analysis: This analysis determines the percentage composition of elements (like Carbon, Hydrogen, Nitrogen) in the compound. The experimental values are compared with the calculated values for the proposed structure to confirm the molecular formula. nih.govresearchgate.net

Table 3: Summary of Analytical Characterization Techniques

| Technique | Purpose | Information Obtained | References |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Functional group identification | Presence of N-H, C=N, C-Cl, aromatic C-H bonds. | nih.govnih.govresearchgate.netnist.gov |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | Proton and carbon environment, connectivity, and molecular skeleton. | nih.govnih.govchemicalbook.comresearchgate.net |

| Mass Spectrometry (MS) | Molecular weight and structural confirmation | Molecular ion peak, fragmentation patterns. | nih.govnih.govresearchgate.netscispace.comnih.gov |

| Thin Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Rf value, presence of impurities. | nih.govresearchgate.net |

| Melting Point (m.p.) | Identification and purity assessment | A sharp and specific temperature range for melting. | nih.gov |

| Elemental Analysis | Confirmation of elemental composition | Percentage of C, H, N, etc., to verify the molecular formula. | nih.govresearchgate.net |

Molecular Mechanisms of Action and Pharmacological Targets

Interactions with Nucleic Acids

N-(2-chloroethyl)-1H-benzimidazol-2-amine exhibits a multifaceted interaction with DNA, a key target in its mechanism of action. These interactions include DNA alkylation, intercalation, and the inhibition of essential enzymes involved in DNA topology, such as DNA topoisomerase II.

The presence of the 2-chloroethyl group in N-(2-chloroethyl)-1H-benzimidazol-2-amine is critical for its DNA alkylating properties. This reactive group can form a highly reactive aziridinium (B1262131) ion, which then covalently binds to nucleophilic sites on DNA bases, particularly the N7 position of guanine. This process, known as alkylation, leads to the formation of DNA adducts. These adducts can disrupt DNA replication and transcription, and if not repaired, can trigger apoptotic pathways. The benzimidazole (B57391) moiety of the molecule facilitates its entry into the cell and nucleus, positioning the alkylating agent in proximity to the DNA. The formation of DNA cross-links, either inter-strand or intra-strand, is a particularly cytotoxic lesion that can block DNA replication and lead to cell death.

Table 1: Examples of DNA Adducts Formed by Chloroethylating Agents

| Adduct Type | Description | Potential Consequence |

| Monoadducts | Covalent attachment of the chloroethyl group to a single DNA base (e.g., N7-chloroethylguanine). | Can be repaired by cellular DNA repair mechanisms. If persistent, can lead to mutations. |

| Inter-strand Cross-links | Covalent linkage between two opposite strands of the DNA double helix. | Blocks DNA replication and transcription, highly cytotoxic. |

| Intra-strand Cross-links | Covalent linkage between two bases on the same DNA strand. | Can distort the DNA helix and interfere with DNA processing enzymes. |

The planar benzimidazole ring system of N-(2-chloroethyl)-1H-benzimidazol-2-amine allows it to insert between the base pairs of the DNA double helix, a process known as intercalation. researchgate.netesisresearch.org This interaction is stabilized by π-π stacking interactions between the aromatic ring of the benzimidazole and the DNA base pairs. esisresearch.org Intercalation can cause a local unwinding of the DNA helix, leading to conformational changes that can interfere with the binding of DNA polymerases and transcription factors, thereby inhibiting DNA replication and gene expression. esisresearch.org The binding mode of benzimidazole compounds to DNA can vary from intercalation to groove-binding, depending on the specific structure of the compound. nih.gov

DNA topoisomerases are essential enzymes that regulate the topological state of DNA during replication, transcription, and recombination. nih.gov N-(2-chloroethyl)-1H-benzimidazol-2-amine, like other benzimidazole derivatives, can act as a DNA topoisomerase II inhibitor. nih.govtandfonline.com These compounds can stabilize the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands. nih.gov This leads to the accumulation of double-strand breaks in the DNA, a highly cytotoxic lesion that triggers cell cycle arrest and apoptosis. iiarjournals.org Some benzimidazole derivatives have been shown to be more potent inhibitors of eukaryotic DNA topoisomerase II than the reference drug etoposide. tandfonline.com

Table 2: Inhibitory Activity of Representative Benzimidazole Derivatives against DNA Topoisomerase II

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | DNA Topoisomerase II | 22.3 | Etoposide | >100 |

| 2-(p-nitrobenzyl)benzoxazole | DNA Topoisomerase II | 17.4 | Etoposide | >100 |

| 5-nitro-2-(p-nitrobenzyl)benzoxazole | DNA Topoisomerase II | 91.41 | Etoposide | >100 |

Note: Data for related benzoxazole (B165842) and benzimidazole derivatives, demonstrating the potential for this class of compounds to inhibit DNA topoisomerase II. tandfonline.com

Microtubule Dynamics Modulation

In addition to its effects on DNA, N-(2-chloroethyl)-1H-benzimidazol-2-amine can also interfere with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Microtubules are dynamic polymers of α- and β-tubulin subunits. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for their function. Benzimidazole derivatives are known to bind to tubulin, often at the colchicine-binding site, and inhibit its polymerization. This disruption of microtubule formation leads to a destabilization of the microtubule network. The inhibition of tubulin polymerization prevents the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.

By disrupting microtubule dynamics and preventing the formation of a functional mitotic spindle, N-(2-chloroethyl)-1H-benzimidazol-2-amine can cause cells to arrest in the G2-M phase of the cell cycle. This mitotic arrest is a result of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures all chromosomes are properly attached to the mitotic spindle before cell division proceeds. Prolonged arrest in mitosis can ultimately lead to the activation of apoptotic pathways and cell death. Several benzimidazole derivatives have been shown to induce G2/M phase arrest in various cancer cell lines.

Table 3: Cell Cycle Arrest Induced by Representative Benzimidazole Derivatives

| Compound | Cell Line | Phase of Arrest |

| Albendazole | Human cancer cell lines | M phase |

| Mebendazole (B1676124) | Non-small cell lung cancer cells | M phase |

| 2XP (a benzyl (B1604629) vanillin (B372448) analog) | HL60 leukemia cells | G2/M phase |

Note: Data for related benzimidazole derivatives, illustrating the common mechanism of inducing cell cycle arrest at the G2 or M phase.

Modulation of Signal Transduction Pathways

No public data was found to quantify the inhibitory effects of N-(2-chloroethyl)-1H-benzimidazol-2-amine on the following signal transduction pathway components.

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR, VEGFR-2, PDGFR, c-Met)

While many benzimidazole derivatives have been designed and evaluated as potent inhibitors of Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2, specific IC50 values or percentage inhibition data for N-(2-chloroethyl)-1H-benzimidazol-2-amine are not reported. nih.govmdpi.com Research in this area consistently focuses on more complex analogues. nih.gov

Mitogen-Activated Protein Kinase (MEK1/2) Inhibition

There is no available information to suggest that N-(2-chloroethyl)-1H-benzimidazol-2-amine has been tested for inhibitory activity against MEK1/2.

Dihydrofolate Reductase (DHFR) Inhibition

Similarly, though benzimidazole-containing compounds have been investigated as non-classical antifolates that target DHFR, no enzymatic inhibition data (e.g., IC50 values) for N-(2-chloroethyl)-1H-benzimidazol-2-amine is present in the scientific literature. frontiersin.orgnih.gov

Induction of Cellular Apoptosis and Cell Cycle Perturbations

The ability of various benzimidazole derivatives to induce apoptosis in cancer cells is well-documented. nih.govresearchgate.netproquest.com These studies often explore the underlying mechanisms, including effects on the cell cycle and activation of apoptotic pathways.

Mitochondria-Dependent Intrinsic Apoptotic Cell Death

No specific studies were found that investigated whether N-(2-chloroethyl)-1H-benzimidazol-2-amine induces mitochondria-dependent apoptosis. Mechanistic studies on related compounds often involve measuring changes in mitochondrial membrane potential or the expression levels of Bcl-2 family proteins, but such analyses for the requested compound have not been published. nih.govproquest.com

Reactive Oxygen Species (ROS) Production

The induction of oxidative stress through the generation of reactive oxygen species (ROS) is a mechanism of action for various antimicrobial and anticancer agents. Studies on benzimidazole derivatives indicate that this pathway may be relevant for the biological activity of this class of compounds.

Research on benzimidazole-containing selenadiazole derivatives has shown they can trigger cell-cycle arrest and apoptosis in human breast cancer cells through the overproduction of ROS. nih.gov This ROS generation leads to DNA damage and the activation of downstream signaling pathways, such as the inhibition of protein kinase B (AKT) and activation of mitogen-activated protein kinase (MAPK) family members. nih.gov Similarly, a study on N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, a compound structurally related to the subject of this article, demonstrated that it triggers the production of ROS in Leishmania mexicana parasites, contributing to its leishmanicidal activity. mdpi.com Further evidence comes from studies on other novel benzimidazole derivatives which were found to induce ROS production in the malaria parasite Plasmodium falciparum. researchgate.net

These findings suggest that the benzimidazole core can be associated with the induction of oxidative stress in target cells, a potential mechanism that could contribute to the bioactivity of N-(2-chloroethyl)-1H-benzimidazol-2-amine.

G1/S Phase Cell Cycle Arrest

Disruption of the cell cycle is a key strategy for anticancer therapies. Several benzimidazole derivatives have been identified as potent agents that cause cell cycle arrest, often at the G1/S transition, thereby preventing DNA replication and cell proliferation.

One such derivative, CCL299 (4-(1H-1,3-benzodiazol-1-yl) benzonitrile), was found to induce G1-phase cell-cycle arrest in hepatoblastoma (HepG2) and cervical cancer (HEp-2) cell lines. iiarjournals.orgnih.gov This arrest was associated with the upregulation of p53 and the cyclin-dependent kinase inhibitor p21, along with the downregulation of phosphorylated cyclin-dependent kinase 2 (p-CDK2). iiarjournals.orgnih.gov

In another study, a series of new benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were synthesized and evaluated for their anticancer activity. nih.govnih.gov Two compounds from this series, designated as compounds 10 and 13, were particularly effective. Compound 13 was shown to induce G1/S arrest in both human lung carcinoma (A549) and breast cancer (MDA-MB-231) cells. nih.govresearchgate.net The ability of these varied benzimidazole structures to halt cell cycle progression at the G1/S checkpoint highlights a significant pharmacological action of this chemical class. iiarjournals.orgnih.govnih.gov

Table 1: Effect of Benzimidazole Derivatives on Cell Cycle Progression

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| CCL299 | HepG2 (Hepatoblastoma) | G1 Phase Arrest | iiarjournals.orgnih.gov |

| CCL299 | HEp-2 (Cervical Cancer) | G1 Phase Arrest | iiarjournals.orgnih.gov |

| Compound 13 | A549 (Lung Carcinoma) | G1/S Arrest | nih.gov |

| Compound 13 | MDA-MB-231 (Breast Cancer) | G1/S Arrest | nih.gov |

Enzyme Inhibition (Specific Targets)

Leishmania mexicana Arginase (LmARG) Inhibition

Arginase is a critical enzyme in the polyamine biosynthesis pathway of Leishmania parasites, making it an attractive target for the development of new anti-leishmanial drugs. mdpi.comnih.gov The inhibition of Leishmania mexicana arginase (LmARG) has been successfully achieved with benzimidazole derivatives.

In one study, a library of benzimidazole compounds was screened for their ability to inhibit LmARG. nih.gov The two most potent inhibitors demonstrated IC50 values of 52 µM and 82 µM and were shown to be selective for the parasite's enzyme over human arginase 1. nih.gov Furthermore, the compound N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine was reported to inhibit the activity of recombinant LmARG by 68.27%, contributing to its potent activity against both promastigote and amastigote forms of L. mexicana. mdpi.com These findings establish LmARG as a key pharmacological target for the benzimidazole class of compounds in the context of anti-parasitic drug discovery. mdpi.comnih.gov

Beta-Tubulin Receptor Binding (Anthelmintic Action)

The primary mechanism of anthelmintic action for the benzimidazole class of drugs is their interaction with β-tubulin. nih.govfrontiersin.org By binding to this protein subunit, they inhibit its polymerization into microtubules. Microtubules are essential cytoskeletal structures involved in vital cellular processes, including cell division, motility, and intracellular transport. Their disruption leads to the death of the parasitic helminth. nih.goviiarjournals.org

The binding site for benzimidazoles on β-tubulin is located near the colchicine-binding site. nih.govmdpi.com Research has identified specific amino acid residues that are critical for this interaction. For instance, mutations at positions like F167Y, E198A, and F200Y in the β-tubulin protein of helminths have been associated with benzimidazole resistance, confirming the importance of this region for drug binding. nih.gov

Notably, a class of compounds known as N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), which share the N-(2-chloroethyl) moiety with the subject of this article, are known to be antimicrotubule agents that interact covalently with β-tubulin. nih.gov Specifically, these compounds have been shown to acylate the glutamic acid residue at position 198 (Glu198), leading to microtubule destabilization. nih.gov This covalent interaction provides a strong rationale for the potential of N-(2-chloroethyl)-1H-benzimidazol-2-amine to act as a potent β-tubulin inhibitor.

14-α Demethylase (CYP51) Inhibition (Antifungal Action)

The enzyme lanosterol (B1674476) 14-α-demethylase, a cytochrome P450 enzyme also known as CYP51, is a crucial component in the biosynthesis of ergosterol. nih.govnih.gov Ergosterol is an essential molecule for maintaining the integrity and fluidity of fungal cell membranes. Inhibition of CYP51 is the established mechanism of action for azole antifungal drugs. nih.govnih.gov

While the primary antifungal mechanism for some benzimidazoles involves tubulin inhibition, the benzimidazole scaffold has been successfully incorporated into molecules designed to target CYP51. mdpi.com For example, studies on benzimidazole-triazole hybrids have demonstrated their potential as CYP51 inhibitors. nih.gov Molecular docking studies of these hybrid compounds suggest a high binding affinity to the heme group within the active site of CYP51, which would explain their antifungal activity against various Candida species. nih.govmdpi.com This indicates that while not its most common mechanism, the benzimidazole structure is compatible with the design of inhibitors for this key fungal enzyme. cardiff.ac.uknih.gov

Beta-Glucuronidase Inhibition

Beta-glucuronidase is an enzyme that cleaves glucuronic acid from various substrates. Elevated levels of this enzyme are associated with certain pathological conditions, including some cancers, and it plays a role in the microbial metabolism of drugs in the gut, which can lead to toxicity. nih.govresearchgate.net Therefore, inhibitors of β-glucuronidase are of significant therapeutic interest.

Several studies have demonstrated that benzimidazole derivatives can act as potent inhibitors of β-glucuronidase. nih.govresearchgate.net In one investigation, a series of 24 benzimidazole derivatives were synthesized and evaluated for their inhibitory activity. nih.govresearchgate.net Multiple compounds in the series exhibited significantly greater potency than the standard inhibitor, D-saccharic acid 1,4-lactone. nih.gov Another study focusing on 1,2-disubstituted benzimidazole analogs also identified several compounds with excellent β-glucuronidase inhibitory potential, with some showing many-fold greater activity than the standard. bohrium.com

Table 2: β-Glucuronidase Inhibition by Selected Benzimidazole Derivatives

| Compound ID (from study) | IC50 (µM) | Reference |

|---|---|---|

| Compound 15 | 6.33 ± 0.40 | nih.gov |

| Compound 17 (1,2-disubstituted) | 1.10 ± 0.10 | bohrium.com |

| Compound 11 (1,2-disubstituted) | 1.70 ± 0.10 | bohrium.com |

| Compound 9 (1,2-disubstituted) | 2.30 ± 0.10 | bohrium.com |

| Compound 7 | 22.0 ± 0.33 | nih.gov |

| D-saccharic acid 1,4-lactone (Standard) | 48.4 ± 1.25 | nih.gov |

These consistent findings identify β-glucuronidase as a significant pharmacological target for compounds featuring the benzimidazole scaffold.

Ultrastructural Cellular Effects (e.g., Membrane Blebbing, Autophagosome Presence, Mitochondrial and Kinetoplast Disorganization)

The investigation into the molecular mechanisms of action of benzimidazole derivatives has extended to the ultrastructural level, revealing significant morphological changes in target cells, particularly in protozoan parasites. While direct studies on N-(2-chloroethyl)-1H-benzimidazol-2-amine are limited in publicly accessible literature, research on structurally similar benzimidazole compounds provides critical insights into the likely cellular effects. One such related compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, has been shown to induce profound ultrastructural alterations in Leishmania mexicana promastigotes. mdpi.com These findings suggest a common mechanism of action among these derivatives, impacting key cellular structures and processes.

The observed effects point towards a multi-target mechanism that culminates in the disruption of cellular integrity and function. The primary alterations include damage to the plasma membrane, the appearance of autophagic structures, and severe disorganization of the mitochondria and kinetoplast. mdpi.com

Membrane Blebbing

A prominent effect observed upon treatment with the related benzimidazole derivative is the formation of membrane blebs. mdpi.com This phenomenon involves the decoupling of the plasma membrane from the underlying cytoskeleton, leading to the formation of spherical protrusions on the cell surface. nih.gov This alteration is a hallmark of an apoptotic-like process, indicating that the compound may trigger programmed cell death pathways in the parasite. mdpi.com The loss of membrane integrity is a critical event that can lead to the leakage of cellular contents and eventual cell lysis.

Autophagosome Presence

Transmission electron microscopy studies have revealed the presence of autophagosomes and cytoplasmic myelin-like figures within treated parasites. mdpi.com Autophagy is a cellular process responsible for the degradation of damaged organelles and proteins, and its induction can be a response to cellular stress. nih.gov The appearance of these structures suggests that the benzimidazole compound induces significant internal damage, prompting the cell to initiate a self-degradative process in an attempt to survive. mdpi.com However, extensive autophagy can also lead to a form of programmed cell death.

Mitochondrial and Kinetoplast Disorganization

Perhaps the most striking ultrastructural changes are observed in the mitochondrion and the kinetoplast, a characteristic network of mitochondrial DNA found in kinetoplastids. mdpi.comnih.govnih.gov Studies on the related benzimidazole derivative show profound mitochondrial damage, including significant swelling and the appearance of concentric membranes within the organelle. mdpi.com

The kinetoplast, which is essential for parasite survival and replication, also undergoes severe disorganization. mdpi.comnih.govnih.gov Alterations in the kinetoplast structure are a key indicator of the compound's potent anti-parasitic activity. The disorganization of both the mitochondrion and kinetoplast disrupts crucial metabolic and reproductive processes, ultimately leading to the parasite's death. mdpi.comnih.gov The collective damage to the plasma membrane, induction of autophagy, and destruction of the mitochondrial-kinetoplast complex underscores the potent and multifaceted cellular impact of this class of benzimidazole compounds.

Table of Ultrastructural Effects of a Related Benzimidazole Derivative

| Cellular Structure | Observed Effect | Implication | Reference |

| Plasma Membrane | Blebbing, detachment | Loss of integrity, apoptotic-like process | mdpi.com |

| Cytoplasm | Presence of autophagosomes, myelin-like figures | Induction of autophagy due to cellular stress | mdpi.com |

| Mitochondrion | Swelling, presence of concentric membranes | Severe organelle damage, disruption of metabolism | mdpi.com |

| Kinetoplast | Disorganization | Impairment of DNA replication and parasite survival | mdpi.com |

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of N-Substitution on Benzimidazole (B57391) Ring Activity

The nitrogen atoms within the benzimidazole ring system offer key sites for chemical modification. The N-1 atom, being a pyrrole-type nitrogen, is a common target for substitution, which can significantly influence the molecule's interaction with biological targets. chemicalbook.com

The introduction of various N-substituents, including simple alkyl chains and more complex nitrogen-containing heterocycles, has been shown to modulate the biological activity of benzimidazole derivatives. The length and nature of an alkyl chain can impact the compound's lipophilicity and its ability to fit into receptor binding pockets. For instance, studies on certain benzimidazole derivatives have shown that increasing the carbon chain length can enhance antifungal activity. nih.gov

Furthermore, incorporating nitrogen-containing heterocycles, such as morpholine (B109124) or piperazine (B1678402), via an alkyl linker (e.g., a propyl chain) is a common strategy in medicinal chemistry. mdpi.com These heterocyclic moieties can improve aqueous solubility and provide additional points of interaction with biological targets, such as forming hydrogen bonds, which can lead to enhanced potency and altered selectivity profiles. nih.gov

Substitution Effects on the Benzene (B151609) Ring of Benzimidazole

The introduction of halogen atoms onto the benzene ring is a widely used strategy in drug design to enhance biological potency. researchgate.net Halogenation can affect membrane binding and permeation, potentially improving bioavailability. researchgate.net In the context of benzimidazoles, halogen substitution has been shown to have a significant impact. For example, studies on halogenated benzimidazole ribosides demonstrated that their activity in inhibiting cellular RNA synthesis and proliferation was ranked, with a monobromodichloro derivative being the most potent, followed by dibromo and dichloro derivatives. nih.gov

Specifically, the placement of a chlorine atom at the para-position (C-6) has been explored. Research on various benzimidazole derivatives indicates that substitutions at the C-6 position can influence anti-inflammatory and antiproliferative activities. nih.govmdpi.com The presence of halogens can lead to more potent and sometimes more selective compounds. mdpi.com

Table 1: Effect of Halogenation on Benzimidazole Riboside Activity

| Compound | 50% Proliferation Reduction Concentration (µM) |

|---|---|

| Monobromodichloro-1-β-D-ribofuranosylbenzimidazole | 1.7 |

| 5,6-dibromo-1-β-D-ribofuranosylbenzimidazole | 12 |

| 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole | 38 |

Data sourced from a study on the inhibition of human fibroblast proliferation. nih.gov

The electronic nature of substituents on the benzene ring plays a crucial role in determining biological activity. researchgate.netresearchgate.net Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the benzimidazole ring system, which can affect its interaction with biological targets. youtube.com

Generally, the introduction of strongly electron-withdrawing groups, such as a nitro (NO₂) group, has been observed to decrease the antisecretory effects in some benzimidazole series. nih.gov Conversely, research into antiplasmodial benzimidazole derivatives has indicated a preference for electron-donating groups, like methyl groups, on the benzene ring (Ring A), which were associated with improved activity. nih.gov In some anti-inflammatory derivatives, the incorporation of electron-taking groups at the 6-position was found to reduce activity. nih.gov This suggests that the optimal electronic properties are highly dependent on the specific biological target.

Table 2: Influence of Substituent Electronic Effects on Biological Activity

| Substituent Type | General Effect Observed in Select Studies | Biological Activity Context |

|---|---|---|

| Strong Electron-Withdrawing (e.g., NO₂) | Decreased activity | Antisecretory nih.gov |

| Electron-Withdrawing | Reduced activity (at C-6) | Anti-inflammatory nih.gov |

| Electron-Donating (e.g., Methyl) | Increased activity | Antiplasmodial nih.gov |

Modifications at the 2-Position of the Benzimidazole Ring

The 2-position of the benzimidazole ring is one of the most frequently modified sites, and substitutions here have a profound impact on the compound's pharmacological profile. longdom.orgrroij.com This position is prone to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. chemicalbook.com

Table 3: Impact of C-2 Phenyl and Benzyl (B1604629) Substituents on PPARγ Activation

| C-2 Substituent | EC₅₀ (µM) |

|---|---|

| Phenyl | 0.27 |

| Phenethyl | 0.31 |

| 4-Chlorobenzyl | 0.55 |

| Benzyl | 1.4 |

| 4-Hydroxyphenyl | 5.8 |

Data from a luciferase assay assessing PPARγ activation. nih.gov

Amine Derivatization and Pharmacological Impact

The 2-amino group of the benzimidazole ring is a key position for chemical modification, and its derivatization significantly impacts the pharmacological profile of the resulting compounds. nih.gov The introduction of various substituents at this amine function allows for the fine-tuning of properties such as binding affinity, selectivity, and pharmacokinetic parameters.

Research into N-substituted-1H-benzimidazol-2-amine derivatives has revealed that the nature of the substituent plays a critical role in determining the biological activity. For instance, the synthesis of N-benzyl-1H-benzimidazol-2-amine derivatives has led to compounds with promising antileishmanial activity. nih.gov In one study, specific derivatives demonstrated potent activity against Leishmania mexicana and also inhibited the enzyme arginase, a therapeutic target for leishmaniasis treatment. nih.gov Similarly, the creation of Schiff bases through the condensation of the 2-amino group with various aldehydes has yielded derivatives with significant antimicrobial properties. A series of N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives were investigated, with findings indicating that the presence of an electron-withdrawing group on the benzylidene moiety could enhance antimicrobial activity. nih.gov

The N-(2-chloroethyl) group is particularly noteworthy. This functional group is a classic alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules like proteins and DNA. This mechanism is famously exploited by nitrogen mustard anticancer drugs, including the benzimidazole-containing agent bendamustine. The presence of this reactive moiety suggests that N-(2-chloroethyl)-1H-benzimidazol-2-amine could serve as a precursor for compounds that act as irreversible inhibitors or covalent modifiers of their biological targets.

| Core Scaffold | Amine Derivatization (at position 2) | Resulting Pharmacological Impact | Reference |

|---|---|---|---|

| 1H-benzimidazol-2-amine | N-benzyl substitution | Potent antileishmanial activity; inhibition of Leishmania arginase. | nih.gov |

| (1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine | N-substitutedbenzylidene (Schiff base) | Antimicrobial activity, enhanced by electron-withdrawing groups on the benzylidene ring. | nih.gov |

| 1-benzyl-1H-benzo[d]imidazole-2-amine | N-heterocyclic substitution | Development of selective TRPC5 inhibitors for potential treatment of chronic kidney disease. | nih.gov |

| 1H-benzimidazol-2-amine | N-(2-chloroethyl) substitution | Potential for covalent modification of biological targets due to the alkylating nature of the chloroethyl group. | Inferred from chemical principles |

Integration with Other Heterocyclic Scaffolds (e.g., Thiadiazole, Thiazole (B1198619), Pyrazolo[3,4-b]pyridine)

A common strategy in rational drug design is the creation of hybrid molecules by integrating the core scaffold with other pharmacologically active heterocyclic rings. This approach can lead to compounds with enhanced potency, novel mechanisms of action, or improved selectivity.

Thiadiazole: The 1,3,4-thiadiazole (B1197879) ring is a well-known pharmacophore with a broad spectrum of biological activities. dovepress.com Linking the benzimidazole-2-amine moiety with a 1,3,4-thiadiazole scaffold has been explored as a strategy to develop potent enzyme inhibitors. One study focused on designing benzimidazole-linked-1,3,4-thiadiazol-2-amine derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. ajgreenchem.com Computational screening followed by synthesis and biological evaluation confirmed that these hybrid molecules could serve as a basis for new VEGFR-2 inhibitors. ajgreenchem.com

Thiazole: The thiazole ring is another privileged heterocycle in medicinal chemistry, present in numerous approved drugs. nih.gov The integration of a thiazole ring with the benzimidazole-2-amine core has yielded compounds with significant antimicrobial and anticancer activities. For example, a series of N-(substitutedbenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine derivatives were synthesized and tested for their antimicrobial effects, demonstrating the utility of this hybrid approach. nih.gov The thiazole moiety can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.

Pyrazolo[3,4-b]pyridine: The pyrazolo[3,4-b]pyridine scaffold is a bioisostere of purine (B94841) and has been successfully utilized to create potent kinase inhibitors. The fusion of this scaffold with a benzimidazole ring at the 3-position results in 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, a class of compounds identified as potent inhibitors of cyclin-dependent kinases (Cdks), particularly Cdk1. nih.gov SAR studies on this hybrid system revealed that substitutions on the benzimidazole ring are crucial for activity. For instance, a methoxymethyl group at the 7b position of the benzimidazole moiety was found to be favorable for Cdk1 inhibitory potency. nih.gov This work highlights how combining the benzimidazole core with other heterocycles can lead to highly selective and potent agents for targeted therapies.

| Integrated Heterocycle | Resulting Hybrid Scaffold Example | Primary Biological Target/Activity | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole | Benzimidazole-linked-1,3,4-thiadiazol-2-amine | VEGFR-2 Inhibition (Anticancer) | ajgreenchem.com |

| Thiazole | (Benzimidazol-2-yl)thiazol-2-amine derivatives | Antimicrobial | nih.gov |

| Pyrazolo[3,4-b]pyridine | 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine | Cyclin-Dependent Kinase (Cdk1) Inhibition (Anticancer) | nih.gov |

| Pyrazolo[1,5-a]pyrimidine (B1248293) | Pyrazolo[1,5-a]pyrimidine with C(5) benzimidazole substituent | Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition | mdpi.com |

Ligand Design Principles for Enhanced Target Selectivity and Efficacy

The rational design of ligands based on the N-(2-chloroethyl)-1H-benzimidazol-2-amine scaffold aims to maximize therapeutic efficacy while minimizing off-target effects. This requires a deep understanding of the interactions between the ligand and its biological target, allowing for structural modifications that enhance selectivity.

One key principle is the strategic modification of different positions on the benzimidazole ring system. Structure-activity relationship studies have consistently shown that substitutions at the N-1, C-2, and C-5/C-6 positions are critical for pharmacological effects. nih.gov For example, in the development of selective inhibitors for Phosphoinositide 3-kinase delta (PI3Kδ), researchers attached various benzimidazole groups to a pyrazolo[1,5-a]pyrimidine core. They discovered that a 2-(difluoromethyl)-1H-benzimidazole substituent was the most optimal for achieving high potency and selectivity against the PI3Kδ isoform. mdpi.com This highlights the principle of "target-specific decoration," where substituents are chosen to exploit unique features of the target's binding site, such as specific pockets or amino acid residues.

Furthermore, designing for selectivity often involves avoiding interactions that are common to a broad family of targets while promoting interactions unique to the desired target. For kinase inhibitors, selectivity is a major challenge due to the highly conserved nature of the ATP-binding site across the kinome. The development of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Cdk1 inhibitors showed selectivity over other kinases like VEGF-R2 and Aurora-A, demonstrating that the specific combination and substitution pattern of the heterocyclic systems can successfully navigate the challenge of kinase selectivity. nih.gov By systematically exploring substitutions and hybrid structures, medicinal chemists can design ligands with enhanced affinity for the intended target and a reduced capacity to bind off-targets, leading to more effective and safer therapeutic agents.

Computational Chemistry Approaches in the Study of N 2 Chloroethyl 1h Benzimidazol 2 Amine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the structural basis of molecular recognition and is widely applied in drug discovery to screen virtual libraries of compounds and to propose binding modes for active molecules. For benzimidazole (B57391) derivatives, docking studies have been crucial in elucidating their interactions with various biological targets.

Ligand-Protein Interaction Prediction (e.g., CYP51, DHFR, LmARG, Tubulin, Kinases, Topoisomerase II)

Molecular docking simulations have been extensively used to predict the interactions of benzimidazole scaffolds with a range of therapeutically relevant proteins. These studies help identify key amino acid residues responsible for binding and provide a rationale for the observed biological activity.

CYP51 (Lanosterol 14α-demethylase): This enzyme is a key target for antifungal agents. Docking studies of benzimidazole derivatives into the active site of Candida albicans CYP51 have been performed to understand their potential as antifungal compounds. researchgate.netnih.govfrontiersin.org These simulations often show that the benzimidazole core interacts with the heme group and surrounding hydrophobic residues within the enzyme's active site. researchgate.net

DHFR (Dihydrofolate Reductase): DHFR is a validated target for antimicrobial and anticancer drugs. nih.gov Molecular docking of 2,6-disubstituted 1H-benzimidazoles has revealed binding interactions with key amino acids in the DHFR active site, such as Phe31, Ile94, and Asp27, suggesting a mechanism for their antimicrobial effects. nih.gov

LmARG (Leishmania mexicana Arginase): Arginase is a therapeutic target for treating leishmaniasis. Docking studies of N-benzyl-1H-benzimidazol-2-amine derivatives have been conducted to establish the possible mechanism by which these compounds inhibit LmARG. nih.gov

Tubulin: Benzimidazoles are well-known tubulin polymerization inhibitors, a mechanism central to their anthelmintic and anticancer properties. nih.govmdpi.com Docking studies typically place the benzimidazole moiety in the colchicine (B1669291) binding site of β-tubulin. researchgate.netnih.gov The interactions often involve hydrogen bonds and hydrophobic contacts with residues in this pocket, which disrupts microtubule dynamics. mdpi.commdpi.comnih.gov

Kinases: Protein kinases are crucial regulators of cellular processes, and their inhibition is a major strategy in cancer therapy. nih.gov Docking studies of 2-aminobenzimidazole (B67599) derivatives into the ATP-binding site of protein kinase CK1δ have helped to elucidate the inhibitor-kinase interactions responsible for their activity. mdpi.com Similarly, docking of compounds like 2-phenylbenzimidazole (B57529) has shown inhibitory potential against key kinase proteins such as CDK4/CycD1 and Aurora B. nih.govresearchgate.net

Topoisomerase II: This enzyme is essential for managing DNA topology during replication and transcription, making it a target for anticancer drugs. nih.govmdpi.com Benzimidazole derivatives have been investigated as Topoisomerase II inhibitors. researchgate.net Docking simulations are used to predict how these compounds might bind to the DNA-Topoisomerase II complex, potentially interfering with the enzyme's catalytic cycle. semanticscholar.org

Table 1: Predicted Interactions of Benzimidazole Derivatives with Biological Targets This table is based on findings for various benzimidazole derivatives and suggests potential interactions for N-(2-chloroethyl)-1H-benzimidazol-2-amine.

| Target Protein | PDB ID Used in Studies | Key Interacting Residues (Examples) | Type of Interaction |

|---|---|---|---|

| DHFR | 3FYV | Phe31, Ile94, Asp27, Gln32 | Hydrogen Bonding, Hydrophobic |

| Tubulin | 1SA0 | Cys241, Leu242, Ala316, Val318 | Hydrogen Bonding, Hydrophobic |

| Kinase (CK1δ) | 4TWC | Leu22, Val30, Ile93, Asp148 | Hydrogen Bonding, Hydrophobic |

| Topoisomerase II | 1ZXM | Asp551, Arg503, Ser550 | Hydrogen Bonding, Pi-cation |

| CYP51 | 4LXJ | Tyr132, Phe228, Met508, Heme | Hydrophobic, Pi-Pi Stacking |

Binding Affinity Estimation

A primary output of molecular docking simulations is the estimation of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value provides a theoretical estimation of the strength of the interaction between the ligand and the protein. Lower binding energy values typically suggest a more stable and favorable interaction. For instance, docking studies of benzimidazole derivatives against protein kinase inhibitors have reported binding energies as low as -8.2 kcal/mol, indicating strong inhibitory potential. nih.govresearchgate.net Similarly, studies on benzimidazole analogs as DHPS inhibitors showed binding affinities superior to the standard drug sulfamethoxazole (B1682508) (-6.1 kcal/mol). researchgate.net These scores are valuable for ranking compounds in virtual screening campaigns and prioritizing them for further experimental testing. nih.gov

Table 2: Example Binding Affinity Estimations for Benzimidazole Derivatives Note: These values are for representative compounds from the benzimidazole class and are not specific to N-(2-chloroethyl)-1H-benzimidazol-2-amine.

| Compound Class | Target Protein | Estimated Binding Affinity (kcal/mol) |

|---|---|---|

| 2-Phenylbenzimidazole | Protein Kinase (2W96) | -8.2 |

| Benzimidazole-Thienopyrimidine | TrmD (P. aeruginosa) | -8.1 |

| N-benzyl-1H-benzimidazol-2-amine derivative | LmARG | -7.9 |

| 2-Aryl-benzimidazole | DHPS | -7.2 |

| 2,6-disubstituted 1H-benzimidazole | DHFR | -6.8 to -7.5 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide a more dynamic and realistic view of the ligand-protein complex compared to the static picture from molecular docking. nih.gov After docking a benzimidazole derivative into a protein's active site, an MD simulation can be run to assess the stability of the predicted binding pose. researchgate.net Researchers analyze parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to determine if the ligand remains stably bound or if significant conformational changes occur in the ligand or protein. researchgate.net These simulations, which can model systems for nanoseconds to microseconds, help refine the understanding of the binding mode and can be used to calculate more accurate binding free energies. researchgate.net

Quantum-Chemical Computations (e.g., Electronic Properties, Reactivity)

Quantum-chemical computations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net For a compound like N-(2-chloroethyl)-1H-benzimidazol-2-amine, these calculations can determine fundamental properties like the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more likely to be reactive. researchgate.net These quantum-mechanical properties are crucial for understanding a molecule's potential to engage in chemical reactions and form interactions with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov In a QSAR study of benzimidazole derivatives, various molecular descriptors (representing physicochemical, electronic, and steric properties) are calculated for each compound in the series. mdpi.com Statistical techniques, such as multiple linear regression (MLR), are then used to build a model that correlates these descriptors with the observed activity (e.g., inhibitory concentration). nih.gov The resulting QSAR model can be used to predict the activity of new, unsynthesized benzimidazole derivatives and to provide insights into the structural features that are most important for enhancing biological activity. nih.govmdpi.com

In Silico ADME Prediction (Methodology only)

Before a compound can become a drug, it must possess suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.net In silico ADME prediction uses computational models to estimate these pharmacokinetic properties early in the drug discovery process, helping to identify candidates with a higher probability of success in clinical trials. nih.govrsc.org

The methodology involves using various computational approaches:

Physicochemical Property Prediction: Foundational properties like lipophilicity (logP), water solubility, and pKa are calculated using rule-based or regression models derived from large experimental datasets. researchgate.net

Absorption Modeling: Models predict parameters like human intestinal absorption (HIA) and Caco-2 cell permeability, often using QSAR-like approaches that rely on calculated molecular descriptors. nih.gov

Distribution Prediction: Parameters such as plasma protein binding and blood-brain barrier (BBB) penetration are estimated. These models often use descriptors related to size, polarity (e.g., Topological Polar Surface Area or TPSA), and hydrogen bonding capacity. nih.gov

Metabolism Prediction: In silico methods can predict the sites on a molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes and can identify which specific CYP isoforms are likely to be inhibited by the compound. nih.gov

Conclusion and Future Research Directions

Summary of Key Findings on N-(2-chloroethyl)-1H-benzimidazol-2-amine Research

Direct and extensive research specifically focused on N-(2-chloroethyl)-1H-benzimidazol-2-amine is not widely documented in publicly available literature. However, by examining the vast body of research on analogous benzimidazole (B57391) derivatives, several key characteristics and potential activities can be inferred.

The core 2-aminobenzimidazole (B67599) structure is a well-established pharmacophore known for a wide spectrum of biological activities. researchgate.net The introduction of a 2-chloroethyl group at the N-position of the 2-amino group is a significant structural modification. This reactive alkyl halide moiety makes the compound an important intermediate for further chemical synthesis. It can readily undergo nucleophilic substitution reactions, allowing for the attachment of various functional groups and the creation of a diverse library of derivative compounds.

Research on similar N-substituted benzimidazole derivatives has demonstrated a broad range of pharmacological effects, including:

Antimicrobial Activity: Benzimidazole derivatives are known to exhibit potent antibacterial and antifungal properties. rsc.orgmdpi.com The specific substitutions on the benzimidazole ring and the N-alkyl chain can significantly influence the antimicrobial spectrum and potency.

Anticancer Activity: The benzimidazole scaffold is present in several anticancer agents. ijpsjournal.comimpactfactor.org Derivatives have been shown to interfere with various cellular processes in cancer cells, including microtubule formation and signal transduction pathways.

Antiviral Activity: Certain benzimidazole derivatives have shown efficacy against a range of viruses. nih.govnih.gov

Anti-inflammatory Activity: The ability of benzimidazoles to modulate inflammatory pathways has also been reported. nih.govnih.gov

The presence of the chloroethyl group in N-(2-chloroethyl)-1H-benzimidazol-2-amine suggests its potential as a precursor for compounds with enhanced biological activities in these areas.

Unexplored Avenues and Research Gaps

Given the limited specific research on N-(2-chloroethyl)-1H-benzimidazol-2-amine, numerous avenues remain unexplored. A significant research gap is the lack of comprehensive biological evaluation of the compound itself. Its intrinsic pharmacological activity, if any, is yet to be determined.

Further areas that warrant investigation include:

Synthesis of Novel Derivatives: A systematic exploration of reactions involving the 2-chloroethyl group could lead to the discovery of novel compounds with unique biological profiles. This could involve reactions with various amines, thiols, and other nucleophiles to generate a library of derivatives.

Structure-Activity Relationship (SAR) Studies: Once a series of derivatives is synthesized, comprehensive SAR studies are crucial. nih.govnih.govrsc.org These studies would elucidate the impact of different structural modifications on biological activity, guiding the design of more potent and selective compounds.

Mechanism of Action Studies: For any derivatives that exhibit significant biological activity, in-depth studies to determine their mechanism of action are essential. Understanding how these compounds interact with their biological targets at a molecular level is critical for their further development.

Computational and In Silico Studies: Molecular docking and other computational methods can be employed to predict the potential biological targets of N-(2-chloroethyl)-1H-benzimidazol-2-amine and its derivatives, helping to prioritize synthetic and biological testing efforts. rsc.org

Potential for Development of Novel Therapeutic Agents

The structural features of N-(2-chloroethyl)-1H-benzimidazol-2-amine position it as a valuable starting material for the development of novel therapeutic agents. The reactive chloroethyl group serves as a handle for introducing diverse chemical functionalities, which can be tailored to interact with specific biological targets.

The potential therapeutic applications of derivatives of this compound could span a wide range of diseases, reflecting the broad bioactivity of the benzimidazole class. For instance, by strategically modifying the structure, it may be possible to develop:

Targeted Anticancer Agents: By attaching moieties that recognize specific receptors or enzymes overexpressed in cancer cells.

Novel Antimicrobial Drugs: To combat the growing threat of antibiotic resistance.

Antiviral Compounds: With activity against emerging or drug-resistant viruses.

Anti-inflammatory Drugs: With improved efficacy and side-effect profiles.

The development of such agents would, of course, require extensive preclinical and clinical evaluation to establish their safety and efficacy.

Challenges and Opportunities in Benzimidazole Drug Discovery

The field of benzimidazole drug discovery, while rich with opportunities, also faces several challenges.

Challenges:

Toxicity and Side Effects: As with any class of therapeutic agents, some benzimidazole derivatives can exhibit toxicity or undesirable side effects. researchgate.net Careful optimization of the chemical structure is necessary to maximize therapeutic efficacy while minimizing adverse effects.

Drug Resistance: The development of resistance by pathogens and cancer cells is a persistent challenge in drug development. ijpsjournal.com Continuous efforts are needed to design novel benzimidazoles that can overcome existing resistance mechanisms.

Intellectual Property: The extensive research on benzimidazoles means that the intellectual property landscape can be crowded, potentially posing challenges for the patenting of new derivatives. impactfactor.org

Opportunities:

Chemical Space Exploration: The versatility of benzimidazole chemistry allows for the exploration of a vast chemical space, offering the potential to discover novel compounds with unprecedented biological activities. researchgate.net

Modern Synthetic Methodologies: Advances in synthetic chemistry, including microwave-assisted synthesis and green chemistry approaches, can facilitate the rapid and efficient synthesis of diverse benzimidazole libraries. impactfactor.org

Target-Based Drug Design: A deeper understanding of the molecular basis of diseases allows for the rational design of benzimidazole derivatives that can selectively interact with specific biological targets, leading to more effective and less toxic drugs. researchgate.net

Repurposing of Existing Drugs: Investigating new therapeutic applications for existing benzimidazole-based drugs is another promising avenue of research.

Q & A

Q. What are the common synthetic routes for N-(2-chloroethyl)-1H-benzimidazol-2-amine, and how are intermediates purified?

A typical synthesis involves condensation of 5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine with aromatic aldehydes, followed by cycloaddition with chloroacetyl chloride in the presence of triethylamine . Purification often employs recrystallization from ethanol or chloroform, with yields optimized by controlling reaction temperature (e.g., reflux at 473 K) and stoichiometric ratios .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- X-ray diffraction (XRD): Resolves molecular geometry, hydrogen bonding, and crystal packing. For example, triclinic crystal systems (space group P1) are analyzed using Bruker APEXII diffractometers with MoKα radiation (λ = 0.71073 Å) .

- NMR and IR spectroscopy: Confirm functional groups (e.g., NH stretches at ~3178 cm⁻¹) and monitor reaction progress .

- SHELX software: Refines crystallographic data (e.g., R1 values < 0.05) and models thermal displacement parameters .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic properties of N-(2-chloroethyl)-1H-benzimidazol-2-amine?

DFT calculations with hybrid functionals (e.g., B3LYP) predict molecular orbitals, charge distribution, and reaction energetics. For instance, exact-exchange terms improve accuracy in atomization energy predictions (average deviation: 2.4 kcal/mol) . Basis sets like 6-31G* model chloroethyl group interactions with the benzimidazole core, aiding in understanding nucleophilic substitution pathways .

Q. What strategies resolve contradictions between experimental and computational data for this compound?

Discrepancies in bond lengths or reaction yields are addressed by:

- Revisiting crystallographic refinement: Adjusting hydrogen atom positions via difference Fourier maps and restraining N–H distances (e.g., 0.86 ± 0.01 Å) .

- Validating DFT parameters: Comparing calculated vs. experimental IR frequencies or dipole moments to refine exchange-correlation functionals .

- Reproducing synthetic conditions: Testing alternative catalysts (e.g., triethylamine vs. DMAP) to improve yield consistency .

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

XRD reveals:

- N–H⋯N hydrogen bonds: Link benzimidazole and pyrimidine rings, forming centrosymmetric dimers (e.g., bond lengths ~2.8–3.0 Å) .

- Van der Waals interactions: Adamantyl or thiophenyl substituents enhance lattice stability via C–H⋯π contacts .

- S⋯S interactions: Contribute to ribbon-like packing (distance ~3.6 Å) in sulfur-containing derivatives .

Q. What pharmacological screening methodologies are used to evaluate its bioactivity?

- Antimicrobial assays: Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .

- Apoptosis induction: High-throughput caspase-3 activation assays in live cells identify pro-apoptotic derivatives (e.g., 4-anilinoquinazolines) .

- Docking studies: Predict binding affinity to targets like dopamine D2 or serotonin 5-HT3 receptors using AutoDock Vina .

Methodological Considerations

Q. How are chiral centers in derivatives of this compound analyzed and validated?

- Single-crystal XRD: Determines absolute configuration (e.g., R/S assignments) via Flack parameters .

- Circular dichroism (CD): Correlates Cotton effects with stereochemistry for enantiomers .